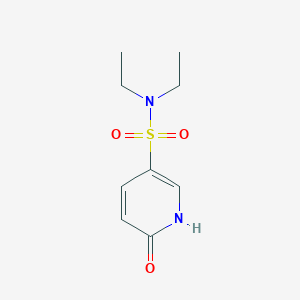

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through a series of functionalization steps. These steps may include nitration, halogenation, and the formation of heterocyclic systems through cyclization reactions. The specific synthesis routes depend on the desired functional groups and the structural complexity of the final compound. Examples of similar synthesis approaches have been detailed in the literature, showcasing the variety of methods available for constructing such intricate molecules (Sunder & Maleraju, 2013), (Salian, Narayana, & Sarojini, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, S, O) and aromatic rings, which contribute to a complex three-dimensional structure. Structural characterization often employs techniques like NMR, IR, and X-ray crystallography to elucidate the arrangement of atoms within the molecule. These analyses can reveal the orientation of the aromatic systems, the electronic distribution across the molecule, and the presence of intramolecular interactions, such as hydrogen bonding, that can affect the molecule's stability and reactivity (Chkirate et al., 2019), (Saravanan et al., 2016).

Chemical Reactions and Properties

Compounds with this level of structural complexity can undergo a variety of chemical reactions, including but not limited to nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. These reactions can be exploited to introduce new functional groups or modify existing ones, thereby altering the compound's chemical properties for specific applications. The reactivity of such compounds is heavily influenced by the electron-donating or withdrawing nature of the substituents attached to the aromatic systems (Fallah-Tafti et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, are crucial for its handling and application. These properties are determined by the compound's molecular structure, particularly the functional groups and their interaction with solvents. Physical characterization techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and phase transitions of the compound (Ahmad et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity/basicity (pKa), reactivity towards other chemical species, and the potential for forming derivatives, are essential for understanding how this compound interacts in chemical environments. These properties can influence the compound's role in synthesis, its behavior in biological systems, and its stability under various conditions. pKa measurements and reactivity studies provide valuable information on these aspects (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activities

Anticancer and Antimicrobial Properties

- Novel derivatives with similar structural features have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, compounds containing thiazole and pyrazole moieties have shown significant anti-inflammatory, analgesic, antimicrobial, and anticancer activities. These activities are attributed to the structural elements that may interact with biological targets, leading to the observed pharmacological effects (Saravanan et al., 2010), (Ghorab et al., 2015).

Radioligand Development for PET Imaging

- The development of radioligands for positron emission tomography (PET) imaging of neuroinflammation and cancer is another critical application. Compounds with fluorophenyl and pyrazolopyrimidinyl groups have been synthesized and evaluated as selective ligands for imaging purposes, such as the translocator protein (18 kDa) with PET, demonstrating the relevance of fluorine-containing derivatives in the development of diagnostic tools (Dollé et al., 2008).

Synthetic Methodologies

- The chemical synthesis of related compounds involves innovative strategies to introduce thiazole and pyrazole rings, which are crucial for the biological activities of these molecules. These synthetic approaches provide valuable insights into the construction of complex molecules with potential therapeutic applications. For example, the synthesis of thiazole derivatives as analgesic agents showcases the integration of pyrazole moieties into biologically active frameworks (Saravanan et al., 2011).

Mecanismo De Acción

Target of action

Many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .

Mode of action

Without specific information about this compound, it’s difficult to describe its mode of action. It’s worth noting that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical pathways

Indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propiedades

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-pyrazol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4OS/c21-16-8-3-1-6-14(16)20-24-18(13-27-20)15-7-2-4-9-17(15)23-19(26)12-25-11-5-10-22-25/h1-11,13H,12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVDAOUYDNKKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

![ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2497069.png)

![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)

![N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2497071.png)

![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)

![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)